molecular formula C25H22Cl2N2O4 B10887820 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10887820
M. Wt: 485.4 g/mol
InChI Key: RTYGAGZRFZRIQE-UHFFFAOYSA-N
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Description

4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as chloro, methoxy, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Introduction of chloro and methoxy groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).

    Etherification: The final step involves the etherification of the phenolic hydroxyl group with methyl iodide or other alkylating agents to form the methyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER
  • **4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER

Uniqueness

The uniqueness of 4-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22Cl2N2O4

Molecular Weight

485.4 g/mol

IUPAC Name

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2O4/c1-30-19-11-9-15(13-21(19)32-3)24-23(27)25(16-10-12-20(31-2)22(14-16)33-4)29(28-24)18-8-6-5-7-17(18)26/h5-14H,1-4H3

InChI Key

RTYGAGZRFZRIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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